molecular formula C7H8N2O3 B12518552 (S)-1-(Cyanomethyl)-5-oxopyrrolidine-2-carboxylic acid CAS No. 682773-99-5

(S)-1-(Cyanomethyl)-5-oxopyrrolidine-2-carboxylic acid

Cat. No.: B12518552
CAS No.: 682773-99-5
M. Wt: 168.15 g/mol
InChI Key: UYIVVYOZZPKJEF-YFKPBYRVSA-N
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Description

(S)-1-(Cyanomethyl)-5-oxopyrrolidine-2-carboxylic acid is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound features a pyrrolidine ring, a cyanomethyl group, and a carboxylic acid group, making it a versatile intermediate in various chemical reactions and synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(Cyanomethyl)-5-oxopyrrolidine-2-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis often begins with a suitable pyrrolidine derivative.

    Cyanomethylation: Introduction of the cyanomethyl group can be achieved through nucleophilic substitution reactions using cyanomethyl reagents.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve:

    Batch Processing: Utilizing large-scale reactors to carry out the synthesis steps in a controlled environment.

    Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and yield.

    Purification: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(Cyanomethyl)-5-oxopyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Cyanide ions, amines.

Major Products

    Oxidation Products: Compounds with additional oxo or hydroxyl groups.

    Reduction Products: Compounds with hydroxyl groups replacing oxo groups.

    Substitution Products: Compounds with different substituents replacing the cyanomethyl group.

Scientific Research Applications

(S)-1-(Cyanomethyl)-5-oxopyrrolidine-2-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-1-(Cyanomethyl)-5-oxopyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins.

    Pathways: It may influence biochemical pathways related to its functional groups, such as those involving oxidation-reduction reactions or nucleophilic substitutions.

Comparison with Similar Compounds

Similar Compounds

    Meldrum’s Acid: A structurally related compound used in similar synthetic applications.

    Pyridinium Salts: Compounds with similar reactivity and applications in organic synthesis.

Properties

CAS No.

682773-99-5

Molecular Formula

C7H8N2O3

Molecular Weight

168.15 g/mol

IUPAC Name

(2S)-1-(cyanomethyl)-5-oxopyrrolidine-2-carboxylic acid

InChI

InChI=1S/C7H8N2O3/c8-3-4-9-5(7(11)12)1-2-6(9)10/h5H,1-2,4H2,(H,11,12)/t5-/m0/s1

InChI Key

UYIVVYOZZPKJEF-YFKPBYRVSA-N

Isomeric SMILES

C1CC(=O)N([C@@H]1C(=O)O)CC#N

Canonical SMILES

C1CC(=O)N(C1C(=O)O)CC#N

Origin of Product

United States

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